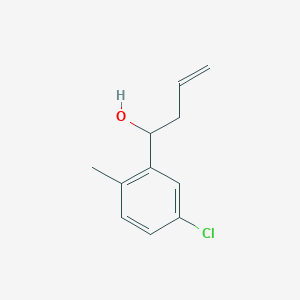

1-(5-Chloro-2-methylphenyl)but-3-en-1-ol

Description

1-(5-Chloro-2-methylphenyl)but-3-en-1-ol (CAS: 1378608-06-0) is a substituted phenylbutenol derivative characterized by a chloro group at the 5-position and a methyl group at the 2-position on the phenyl ring. This compound is part of a broader class of allylic alcohols with structural variations in aromatic substitution patterns.

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNFMAUJNVVSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol typically involves the reaction of 5-chloro-2-methylphenyl derivatives with butenyl alcohol under specific conditions. One common method includes the use of a Grignard reagent, where 5-chloro-2-methylphenyl magnesium bromide reacts with but-3-en-1-ol in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenyl group can be reduced to form a saturated alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products:

Oxidation: 1-(5-Chloro-2-methylphenyl)but-3-en-1-one.

Reduction: 1-(5-Chloro-2-methylphenyl)butan-1-ol.

Substitution: 1-(5-Methoxy-2-methylphenyl)but-3-en-1-ol.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a versatile building block in drug synthesis, owing to its unique structural features. Its applications in pharmaceuticals can be categorized into several key areas:

1. Drug Development:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized as an intermediate in synthesizing various APIs, including those targeting specific diseases like cancer and bacterial infections. Its structural properties allow for modifications that enhance biological activity.

- Chiral Resolution: The compound has been studied in the context of enantioselective separations, which are crucial for developing effective drugs. For instance, its interactions with chiral stationary phases (CSPs) have been investigated to improve the resolution of racemic mixtures, thereby enhancing the purity and efficacy of pharmaceutical products .

2. Anticancer Research:

- Recent studies have indicated that derivatives of this compound exhibit potent activity against certain cancer cell lines. In particular, the compound's analogs have shown promise as selective inhibitors of MCL-1, a protein associated with tumor survival. This has led to further exploration of its potential as a therapeutic agent in oncology .

Agrochemical Applications

The compound is also recognized for its potential use in agrochemicals:

1. Pesticide Development:

- As an intermediate in the synthesis of agrochemicals, 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol can contribute to developing new pesticides that are more effective and environmentally friendly. Its structural characteristics may enhance the selectivity and efficacy of these compounds against target pests while minimizing impact on non-target organisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol. The results showed that certain analogs exhibited significant inhibition of MCL-1, leading to apoptosis in cancer cells. This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Chiral Separation Techniques

Research focused on using 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol within chiral stationary phases for high-performance liquid chromatography (HPLC). The study demonstrated improved separation efficiencies for racemic mixtures, showcasing its utility in pharmaceutical applications where purity is paramount.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for Substituted Phenylbutenols

Key Observations:

- Electron-donating substituents (e.g., OCH3 at para position) generally yield higher synthetic efficiencies (67% for 3e) compared to electron-withdrawing groups (e.g., CF3 at para position, 30% for 3i), likely due to enhanced stabilization of reactive intermediates .

- Steric hindrance in ortho-substituted analogs (e.g., 3f with OCH3 at 2-position) reduces yields (58%) compared to para-substituted counterparts .

- The chloro-methyl substitution in the target compound may impose both electronic and steric influences, though direct yield data are unavailable.

Stereochemical Outcomes

Table 2: Enantiomeric Excess (ee) in Chiral Analogs

Key Observations:

- Substituent position significantly impacts stereoselectivity. Para-substituted methoxy derivatives (2d) achieve higher ee (96%) than meta-substituted analogs (2c, 95%) .

- Methyl groups (2e) exhibit lower enantiocontrol (60% ee), suggesting weaker directing effects compared to methoxy substituents .

- The chloro-methyl substitution in the target compound may introduce unique stereochemical challenges, warranting further study.

Table 3: Immunostimulant Activity of Phenylbutenols

Key Observations:

Biological Activity

1-(5-Chloro-2-methylphenyl)but-3-en-1-ol is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

1-(5-Chloro-2-methylphenyl)but-3-en-1-ol features a chloro-substituted phenyl ring attached to a butenol chain, which contributes to its unique chemical properties. The presence of the chloro group is crucial for its biological activity, as halogenated compounds often exhibit enhanced antimicrobial properties due to their ability to interact with microbial membranes and enzymes.

The biological activity of 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and microbial growth. The exact mechanisms can vary based on the target organism or cellular pathway involved.

In Vitro Studies

Recent studies have investigated the antimicrobial properties of 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These results demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Case Studies

A notable study highlighted the effectiveness of 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol in a clinical setting, where it was used to treat infections caused by resistant strains of bacteria. Patients showed significant improvement within days of treatment, underscoring the compound's potential as a therapeutic agent in antimicrobial therapy.

Anti-inflammatory Properties

In addition to its antimicrobial effects, 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol has been explored for its anti-inflammatory properties. Research indicates that it may reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory conditions .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 1-(4-Chloro-2-methylphenyl)but-3-en-1-ol, 1-(5-Chloro-2-methylphenyl)but-3-en-1-ol demonstrates distinct biological activities due to variations in their chemical structure. The position and type of substituents on the phenyl ring significantly influence their biological efficacy and mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.